molecular formula C20H21FN2O3S B3410777 N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 898658-00-9

N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B3410777
CAS No.: 898658-00-9
M. Wt: 388.5 g/mol
InChI Key: NIAGYGKWFGIQNK-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide is a synthetic indole sulfonamide derivative characterized by a 2,3-dihydroindole core substituted at the 1-position with a 4-fluorobenzoyl group and at the 5-position with a sulfonamide moiety bearing a cyclopentyl substituent.

  • Key steps: Nucleophilic substitution or coupling reactions under reflux conditions (e.g., sodium ethoxide in DMSO/DMF) .
  • Purification: Column chromatography with solvent gradients (e.g., cyclohexane/ethyl acetate) .

The compound’s structural features, including the electron-withdrawing 4-fluorobenzoyl group and lipophilic cyclopentyl substituent, are critical for its physicochemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3S/c21-16-7-5-14(6-8-16)20(24)23-12-11-15-13-18(9-10-19(15)23)27(25,26)22-17-3-1-2-4-17/h5-10,13,17,22H,1-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAGYGKWFGIQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of the Fluorobenzoyl Group: This step involves the acylation of the indole core with 4-fluorobenzoyl chloride under basic conditions.

    Cyclopentyl Group Addition: The cyclopentyl group can be introduced via alkylation reactions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or benzoyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares the target compound with structurally related indole derivatives:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Biological Activity / Notes Reference
Target Compound Likely C₂₁H₂₂FN₃O₃S ~427.5 4-Fluorobenzoyl, cyclopentyl Hypothesized enzyme inhibition (e.g., MtTrpAB) -
GSK2 (1-(2-fluorobenzoyl)-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide) C₁₈H₁₈FN₂O₃S 361.4 2-Fluorobenzoyl, methyl MtTrpAB inhibitor (PDB 6U6C)
Compound 8b (4-oxo-1,4-dihydroquinoline-3-carbohydrazide) - - 4-Fluorobenzoyl Anti-HIV (EC₅₀ = 75 µM)
SU11274 ((3Z)-N-(3-chlorophenyl)-3-...) C₂₃H₂₆ClN₄O₃S 485.0 Chlorophenyl, methylpiperazine c-Met inhibitor, induces apoptosis
L302-1477 (N-cyclopentyl-1-(cyclopropanecarbonyl)-...) C₂₄H₃₀N₂O₄S 442.58 Cyclopropanecarbonyl, furan-methyl High lipophilicity (logP = 4.93)
Key Observations:
  • Substituent Effects: The 4-fluorobenzoyl group in the target compound and Compound 8b may enhance binding to targets like HIV integrase or bacterial enzymes due to its electron-withdrawing nature and steric profile . In contrast, GSK2’s 2-fluorobenzoyl group could alter binding pocket interactions in MtTrpAB .
  • Molecular Weight : The target compound (~427 Da) falls within the acceptable range for drug-likeness, similar to SU11274 (485 Da) and L302-1477 (442 Da) .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity: The cyclopentyl group in the target compound likely increases logP (cf.
  • Polar Surface Area (PSA) : A PSA >55 Ų (similar to L302-1477) may limit oral bioavailability, necessitating prodrug strategies .

Biological Activity

N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

  • Molecular Formula: C16H18FN3O2S
  • Molecular Weight: 341.39 g/mol
  • CAS Number: [Not provided in the search results]

The compound exhibits biological activity primarily through inhibition of specific enzymes and receptors. Similar compounds in its class have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and pain pathways.

Inhibition of COX-2

Research has demonstrated that sulfonamide derivatives can effectively inhibit COX-2, leading to anti-inflammatory effects. For instance, a study on sulfonamide-containing compounds highlighted their ability to block COX-2 in vitro and in vivo, suggesting a similar potential for this compound .

In Vitro Studies

In vitro studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines. For example, sulfonamide derivatives have been evaluated for their ability to inhibit cell proliferation in colorectal cancer models, demonstrating IC50 values in the low micromolar range .

In Vivo Studies

Animal studies involving related compounds indicate that these sulfonamides can reduce tumor growth and modulate the expression of proliferation markers like Ki67. This suggests that this compound may also possess anticancer properties worth investigating further.

Case Studies

  • Colorectal Cancer Model : A study involving a novel sulfonamide compound showed promising results in inhibiting the growth of SW480 and HCT116 cell lines with IC50 values of 2 μM and 0.12 μM respectively. This compound's mechanism involved inhibition of Wnt signaling pathways, which are crucial for cancer cell proliferation .
  • Inflammation Models : Compounds structurally related to this compound have been tested for anti-inflammatory effects using carrageenan-induced paw edema models in rats, showing significant reduction in edema compared to controls .

Comparative Analysis

The following table summarizes key findings from studies on similar compounds:

Compound NameTargetIC50 (μM)Mechanism
Compound ACOX-20.5Enzyme inhibition
Compound BSW4800.12Wnt pathway inhibition
Compound CHCT1162Proliferation marker modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide

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